![molecular formula C17H11ClFN3O B5514643 N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)
N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide is a chemical compound studied for its potential applications and characteristics in various scientific fields. The research has mainly focused on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of compounds similar to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide often involves condensation reactions and the formation of Schiff bases, as observed in related compounds like N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide and others involving fluorophenylhydrazide derivatives (H. Yathirajan, B. Narayana, K. Sunil, B. Sarojini, & Michael Bolte, 2007).
Molecular Structure Analysis
Compounds like N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide often exhibit planar molecular structures with specific crystal packing stabilized by hydrogen bonding and other weak interactions, as evidenced by the structural analysis of similar compounds (Li Jia-ming, 2009).
Chemical Reactions and Properties
The chemical properties of compounds similar to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide involve interactions with various reagents, leading to the formation of different chemical structures. The reactions can be influenced by the presence of functional groups, as seen in the synthesis of various fluorine-substituted derivatives (Yue Sun, Zhong-Fei Gao, Chunhua Wang, & Guige Hou, 2019).
Physical Properties Analysis
The physical properties of such compounds can be characterized by their crystal structures, thermal behavior, and spectroscopic features. Studies on similar compounds have provided insights into their stability and molecular interactions (M. K. Bharty, R. Dani, S. K. Kushawaha, O. Prakash, R. Singh, V. Sharma, R. N. Kharwar, & N. Singh, 2015).
Aplicaciones Científicas De Investigación
Antituberculosis Activity
Hydrazones derived from 4-fluorobenzoic acid hydrazide, which are structurally related to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide, have been synthesized and evaluated for their antimycobacterial activity. Specifically, compounds with substitututed methylene/ethylene 4-fluorophenylhydrazide derivatives showed significant inhibitory activity against Mycobacterium tuberculosis H37Rv, highlighting their potential as antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).
Fluorophore Applications in Biochemistry and Medicine
Quinoline derivatives, including those related to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide, are recognized for their efficacy as fluorophores. These compounds are extensively utilized in biochemistry and medicine for studying various biological systems due to their high sensitivity and selectivity (Aleksanyan & Hambardzumyan, 2013).
Chemosenor Applications
N-((Quinolin-8-yl)methylene)acetohydrazide, a compound structurally similar to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide, has been synthesized and used as an off-on fluorescence sensor with high selectivity toward Zn2+ in aqueous media. This showcases the potential of such compounds in developing sensitive and selective probes for metal ions in biological and environmental samples (Wu et al., 2018).
Anti-Cancer Activity
Derivatives incorporating a quinoline moiety, akin to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide, have been synthesized and evaluated for their anti-cancer activity. Notably, compounds from this series showed significant reduction in cell viability of neuroblastoma and breast adenocarcinoma cell lines, suggesting their potential as anticancer agents (Bingul et al., 2016).
Propiedades
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O/c18-16-13(8-11-4-1-2-7-15(11)21-16)10-20-22-17(23)12-5-3-6-14(19)9-12/h1-10H,(H,22,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTFHYPUAQRBFI-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

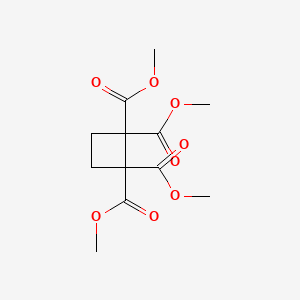

![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)
![1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5514578.png)
![N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5514584.png)
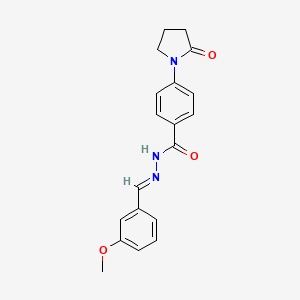

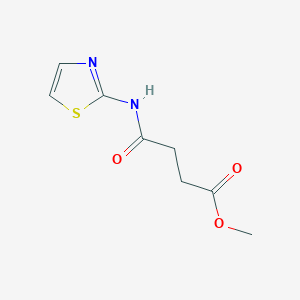
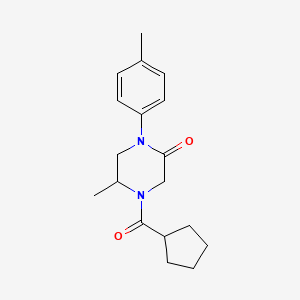
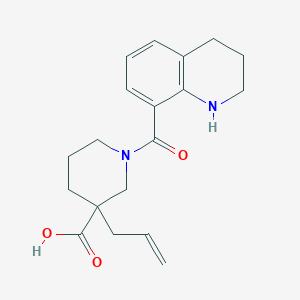
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B5514640.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)
![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)